molecular formula C9H9BN2O2 B055030 (4-(1H-Pyrazol-1-yl)phenyl)boronic acid CAS No. 891270-35-2

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid

Cat. No. B055030
Key on ui cas rn: 891270-35-2
M. Wt: 187.99 g/mol
InChI Key: XTVMZKCCFLOJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767651B2

Procedure details

Under a nitrogen stream, to a solution of 1-(4-bromophenyl)-1H-pyrazole (995 mg, 4.46 mmol) in anhydrous THF (12 ml), a hexane solution of n-butyllithium (1.6 M, 2.79 ml, 4.46 mmol) was added dropwise at −78° C. After stirring at the same temperature for 1 hour, this solution was added dropwise at −78° C. to a solution of trimethyl borate (1.07 ml, 9.37 mmol) in anhydrous THF (8 ml). After stirring at the same temperature for 1 hour, the reaction mixture was stirred at room temperature for one day and a night. After addition of saturated aqueous ammonium chloride, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and dried over magnesium sulfate. After filtration, the solvent was concentrated under reduced pressure. The resulting residue was purified by flash column chromatography (developing solution=methylene chloride:methanol (50:1)) to give the titled compound (314 mg, 37%).
Quantity
995 mg
Type
reactant
Reaction Step One
Quantity
2.79 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)=[CH:4][CH:3]=1.C([Li])CCC.[B:18](OC)([O:21]C)[O:19]C.[Cl-].[NH4+]>C1COCC1.CCCCCC>[N:8]1([C:5]2[CH:6]=[CH:7][C:2]([B:18]([OH:21])[OH:19])=[CH:3][CH:4]=2)[CH:12]=[CH:11][CH:10]=[N:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
995 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1N=CC=C1
Name
Quantity
2.79 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1.07 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for one day and a night
Duration
1 d
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (developing solution=methylene chloride:methanol (50:1))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 314 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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